REACTION_CXSMILES
|
Cl[C:2]1[CH:16]=[CH:15][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:7][O:8][C:4]=2[CH:3]=1.[N:17]1C=CC=C[CH:18]=1>Cl>[C:18]([C:2]1[CH:16]=[CH:15][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:7][O:8][C:4]=2[CH:3]=1)#[N:17]
|
Name
|
6-chloro-3-phenylbenzofuran
|
Quantity
|
76.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1
|
Name
|
cuprous cyanide
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ferric chloride
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
the ether extracts are washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |